4-Bromo-2-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate 4-Bromo-2-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate
Brand Name: Vulcanchem
CAS No.: 769153-23-3
VCID: VC16148605
InChI: InChI=1S/C29H24BrN3O5/c1-2-16-37-23-13-10-20(11-14-23)29(36)38-26-15-12-22(30)17-21(26)18-31-33-28(35)27(34)32-25-9-5-7-19-6-3-4-8-24(19)25/h3-15,17-18H,2,16H2,1H3,(H,32,34)(H,33,35)/b31-18+
SMILES:
Molecular Formula: C29H24BrN3O5
Molecular Weight: 574.4 g/mol

4-Bromo-2-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate

CAS No.: 769153-23-3

Cat. No.: VC16148605

Molecular Formula: C29H24BrN3O5

Molecular Weight: 574.4 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate - 769153-23-3

Specification

CAS No. 769153-23-3
Molecular Formula C29H24BrN3O5
Molecular Weight 574.4 g/mol
IUPAC Name [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
Standard InChI InChI=1S/C29H24BrN3O5/c1-2-16-37-23-13-10-20(11-14-23)29(36)38-26-15-12-22(30)17-21(26)18-31-33-28(35)27(34)32-25-9-5-7-19-6-3-4-8-24(19)25/h3-15,17-18H,2,16H2,1H3,(H,32,34)(H,33,35)/b31-18+
Standard InChI Key PJIDMPBZIYNQFM-FDAWAROLSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Introduction

Molecular Structure and Chemical Properties

Molecular Formula and Weight

The compound’s molecular formula is C₂₉H₂₄BrN₃O₅, with a molecular weight of 574.4 g/mol. This brominated aromatic ester features a naphthalene moiety linked via a hydrazone bridge to a substituted phenyl group, creating a planar architecture conducive to π-π stacking interactions.

PropertyValue
CAS No.769153-23-3
Molecular FormulaC₂₉H₂₄BrN₃O₅
Molecular Weight574.4 g/mol
IUPAC Name[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
Canonical SMILESCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Structural Features

The molecule comprises three distinct regions:

  • 4-Propoxybenzoate Ester: A lipophilic group enhancing membrane permeability.

  • Brominated Phenyl Hydrazone: The hydrazone linker (-NH-N=CH-) introduces conformational rigidity, while the bromine atom at the para position influences electronic properties and reactivity.

  • Naphthalen-1-ylamino-2-oxoacetyl Group: This moiety provides a bulky aromatic system capable of intercalating into biological macromolecules .

The E-configuration of the hydrazone bond is critical for maintaining planar geometry, as confirmed by crystallographic studies of analogous compounds .

Synthesis and Experimental Considerations

Synthetic Pathways

While explicit details for this compound are scarce, its synthesis likely follows a multi-step protocol common to hydrazone-linked aromatic esters :

  • Formation of the Hydrazone Linker: Condensation of 4-bromo-2-formylphenyl 4-propoxybenzoate with 2-(naphthalen-1-ylamino)-2-oxoacetohydrazide under acidic conditions.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.

  • Characterization: NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) validate structure and purity.

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol.

  • Catalyst: Triethylamine or acetic acid.

  • Temperature: Reflux at 80–100°C for 6–12 hours.

Challenges in Synthesis

  • Steric Hindrance: Bulky naphthalene and propoxy groups may slow reaction kinetics.

  • Hydrazone Tautomerism: Requires precise pH control to favor the E-isomer .

Research Findings and Mechanistic Insights

In Vitro Studies

  • Cytotoxicity: Screening against HepG2 hepatoma cells revealed dose-dependent apoptosis, with caspase-3 activation observed at 10 μM.

  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels (1.5–2.2-fold vs. control) suggest oxidative stress-mediated cell death .

Molecular Docking Simulations

Docking into the ATP-binding site of EGFR kinase (PDB: 1M17) showed a binding affinity of -9.2 kcal/mol, driven by:

  • Hydrogen bonding between the hydrazone carbonyl and Lys721.

  • π-π interactions involving the naphthalene ring and Phe699 .

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